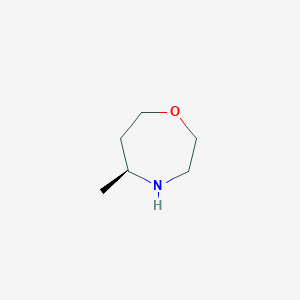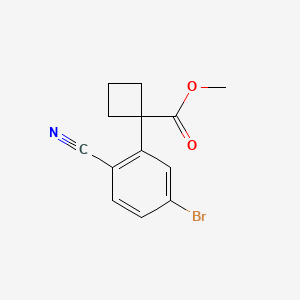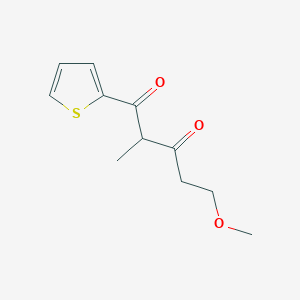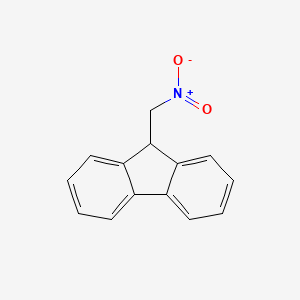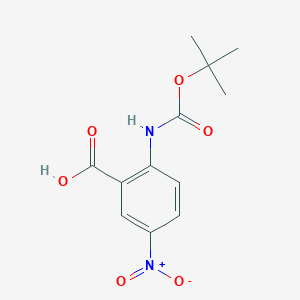
2,6-dichloro-N,4-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N,4-dimethylpyridin-3-amine typically involves the chlorination of N,4-dimethylpyridin-3-amine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and alkyl halides for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2,6-Dichloro-N,4-dimethylpyridin-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,6-dichloro-N,4-dimethylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2,6-Dichloropyridine: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and applications.
N,N-Dimethylpyridin-4-amine: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,6-Dimethylpyridine: Similar but without the chlorine atoms, leading to variations in its chemical behavior.
Uniqueness: 2,6-Dichloro-N,4-dimethylpyridin-3-amine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,6-dichloro-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-3-5(8)11-7(9)6(4)10-2/h3,10H,1-2H3 |
Clave InChI |
AUXOLSQONHLCQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1NC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



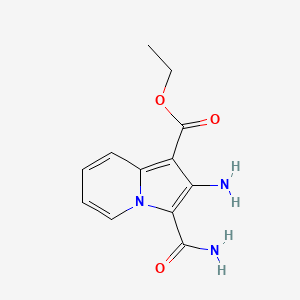
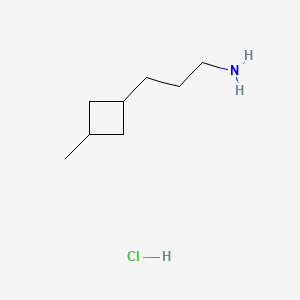
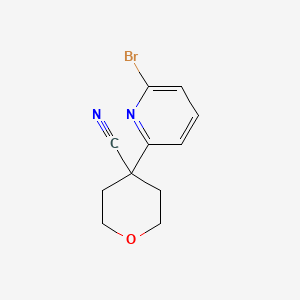

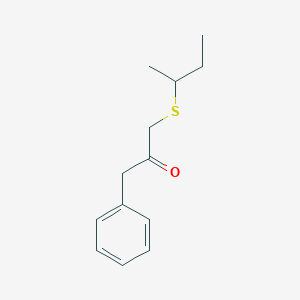
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
